1-Methoxy-4-(pentafluorosulfanyl)benzene
Overview
Description
1-Methoxy-4-(pentafluorosulfanyl)benzene is a useful research compound. Its molecular formula is C7H7F5OS and its molecular weight is 234.19. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(pentafluorosulfanyl)benzene can be synthesized through several methods. One common approach involves the fluorination of diphenyl disulfide using xenon difluoride, although this method has a relatively low yield . Another method involves the use of silver fluoride (AgF2) for the fluorination process . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle fluorinating agents and maintain reaction conditions is crucial for efficient production. The compound is often stored under inert conditions at temperatures between 2-8°C to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and pentafluorosulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate these reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1-Methoxy-4-(pentafluorosulfanyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(pentafluorosulfanyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the pentafluorosulfanyl group can influence the compound’s electronic properties. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-(trifluoromethyl)benzene
- 1-Methoxy-4-(difluoromethyl)benzene
- 1-Methoxy-4-(fluoromethyl)benzene
Uniqueness
1-Methoxy-4-(pentafluorosulfanyl)benzene is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties compared to other fluorinated benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
pentafluoro-(4-methoxyphenyl)-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5OS/c1-13-6-2-4-7(5-3-6)14(8,9,10,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEWPNYILHLGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732568 | |
Record name | 1-Methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852469-75-1 | |
Record name | 1-Methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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